molecular formula C4H9NO4S B13210614 (3R,4R)-4-Aminooxolane-3-sulfonic acid

(3R,4R)-4-Aminooxolane-3-sulfonic acid

Cat. No.: B13210614
M. Wt: 167.19 g/mol
InChI Key: NOIOGEUNAFPHIC-DMTCNVIQSA-N
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Description

(3R,4R)-4-Aminooxolane-3-sulfonic acid is a chiral compound with significant interest in various fields of chemistry and biochemistry. Its unique structure, featuring an amino group and a sulfonic acid group on an oxolane ring, makes it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-4-Aminooxolane-3-sulfonic acid typically involves the following steps:

    Starting Material: The synthesis often begins with a suitable oxolane derivative.

    Amination: Introduction of the amino group can be achieved through reductive amination or nucleophilic substitution.

    Sulfonation: The sulfonic acid group is introduced via sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-4-Aminooxolane-3-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The sulfonic acid group can be reduced to sulfinic or sulfenic acids.

    Substitution: Both the amino and sulfonic acid groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as nitroso, nitro, sulfinic, and sulfenic acid derivatives.

Scientific Research Applications

(3R,4R)-4-Aminooxolane-3-sulfonic acid has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R,4R)-4-Aminooxolane-3-sulfonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and sulfonic acid groups play crucial roles in binding to these targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (3R,4R)-4-Aminooxolane-3-hydroxy acid: Similar structure but with a hydroxy group instead of a sulfonic acid group.

    (3R,4R)-4-Aminooxolane-3-carboxylic acid: Contains a carboxylic acid group instead of a sulfonic acid group.

Uniqueness

(3R,4R)-4-Aminooxolane-3-sulfonic acid is unique due to its combination of an amino group and a sulfonic acid group on an oxolane ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not fulfill.

Properties

Molecular Formula

C4H9NO4S

Molecular Weight

167.19 g/mol

IUPAC Name

(3R,4R)-4-aminooxolane-3-sulfonic acid

InChI

InChI=1S/C4H9NO4S/c5-3-1-9-2-4(3)10(6,7)8/h3-4H,1-2,5H2,(H,6,7,8)/t3-,4+/m1/s1

InChI Key

NOIOGEUNAFPHIC-DMTCNVIQSA-N

Isomeric SMILES

C1[C@H]([C@H](CO1)S(=O)(=O)O)N

Canonical SMILES

C1C(C(CO1)S(=O)(=O)O)N

Origin of Product

United States

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